molecular formula C13H15NO2 B042585 Benzyl 5,6-dihydropyridine-1(2H)-carboxylate CAS No. 66207-23-6

Benzyl 5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B042585
M. Wt: 217.26 g/mol
InChI Key: YWKYQRWNOXUYJK-UHFFFAOYSA-N
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Patent
US04160837

Procedure details

83.1 g (1 mol) of 1,2,5,6-tetrahydropyridine are dissolved in 300 ml of benzene. 83 g of sodium bicarbonate are introduced into this solution and the mixture is cooled to 0° under a nitrogen atmosphere and, at this temperature, treated dropwise in the course of one hour with 332 ml of a 50% strength solution of benzyl chloroformate in toluene (1 mol). The reaction mixture is stirred at 0° for a further 21/2 hours and then poured into 1.5 liters of ice-water. The benzene phase is separated off and the aqueous phase is extracted by shaking 3 times with 250 ml of methylene chloride; subsequently the combined organic phases are washed with 1 N hydrochloric acid and then with a saturated solution of sodium chloride, dried over sodium sulphate and evaporated under a water pump vacuum. The oily residue is distilled under a high vacuum and gives 1-carbobenzyloxy-1,2,5,6-tetrahydropyridine with a boiling point of 102°-113°/0.01 mm Hg.
Quantity
83.1 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1.5 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1.C(=O)(O)[O-].[Na+].Cl[C:13]([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14].C1(C)C=CC=CC=1>C1C=CC=CC=1>[C:13]([N:1]1[CH2:6][CH2:5][CH:4]=[CH:3][CH2:2]1)([O:15][CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[O:14] |f:1.2|

Inputs

Step One
Name
Quantity
83.1 g
Type
reactant
Smiles
N1CC=CCC1
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
83 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(=O)OCC1=CC=CC=C1
Name
Quantity
1 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Four
Name
ice water
Quantity
1.5 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 0° for a further 21/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to 0° under a nitrogen atmosphere and, at this temperature
CUSTOM
Type
CUSTOM
Details
The benzene phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted
STIRRING
Type
STIRRING
Details
by shaking 3 times with 250 ml of methylene chloride
WASH
Type
WASH
Details
subsequently the combined organic phases are washed with 1 N hydrochloric acid
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with a saturated solution of sodium chloride, dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under a water pump vacuum
DISTILLATION
Type
DISTILLATION
Details
The oily residue is distilled under a high vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(=O)(OCC1=CC=CC=C1)N1CC=CCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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